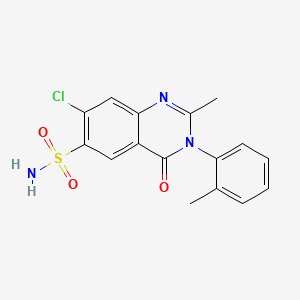

Didehydrometolazone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Didehydrometolazone is a chemical compound with the molecular formula C16H14ClN3O3S and a molecular weight of 363.82 g/mol . It is an impurity of Metolazone, a thiazide-like diuretic. The compound is also known by its systematic name, 7-chloro-2-methyl-4-oxo-3-(o-tolyl)-3,4-dihydroquinazoline-6-sulfonamide

准备方法

The synthesis of Didehydrometolazone involves several steps, typically starting with the preparation of the quinazoline core. One common method includes the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . The mechanochemical approach is often preferred for the synthesis of quinazolines, while solid-state melt reactions are more efficient for derivatives of nicotinic-based hydrazones . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反应分析

Didehydrometolazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Didehydrometolazone has several scientific research applications:

Chemistry: It is used to study the properties and reactivity of quinazoline derivatives.

作用机制

The mechanism of action of Didehydrometolazone is similar to that of Metolazone. It interferes with the renal tubular mechanism of electrolyte reabsorption, primarily inhibiting sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This action leads to increased excretion of sodium, phosphate, and magnesium ions, which is beneficial in conditions like hypertension and edema .

相似化合物的比较

Didehydrometolazone is closely related to Metolazone and other quinazoline derivatives. Similar compounds include:

Metolazone: A thiazide-like diuretic used to treat hypertension and edema.

Quinazoline derivatives: These compounds share the quinazoline core and exhibit various biological activities.

This compound is unique due to its specific substitution pattern and the presence of the sulfonamide group, which imparts distinct chemical and biological properties .

生物活性

Didehydrometolazone is a derivative of metolazone, a thiazide-like diuretic primarily used in the treatment of congestive heart failure and hypertension. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by its structural modifications that enhance its biological properties compared to its parent compound, metolazone. It acts primarily as a diuretic by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water . This mechanism is crucial in managing conditions such as heart failure where fluid overload is common.

Pharmacological Mechanisms

This compound exhibits several pharmacological activities:

- Diuretic Action : By blocking sodium reabsorption, it promotes diuresis, which helps reduce blood volume and pressure.

- Electrolyte Modulation : It can lead to alterations in electrolyte levels, particularly potassium and sodium, which may necessitate monitoring during therapy.

- Potential Cardiovascular Benefits : Its diuretic effect can alleviate symptoms associated with heart failure, potentially improving cardiac output and reducing pulmonary congestion.

Case Study 1: Heart Failure Management

A notable case involved a 66-year-old male with heart failure and cardiorenal syndrome who was treated with this compound. The patient exhibited significant improvement in symptoms with a reduction in fluid retention and stabilization of renal function. This case highlights the compound's efficacy in managing complex clinical scenarios involving fluid overload .

Case Study 2: Combination Therapy

In another instance, this compound was used in combination with loop diuretics like furosemide. This combination therapy was effective in patients resistant to single-agent diuretics, demonstrating enhanced diuretic efficacy while requiring careful monitoring for potential electrolyte imbalances .

Research Findings

Recent studies have explored the biological activity of this compound through various experimental models:

- In Vitro Studies : Research indicates that this compound maintains effective inhibition of sodium reabsorption comparable to metolazone but with improved potency due to its structural modifications.

- Animal Models : Animal studies have shown that this compound leads to significant reductions in blood pressure and improved renal function metrics compared to controls.

Comparative Table of Metolazone and this compound

| Property | Metolazone | This compound |

|---|---|---|

| Chemical Structure | Thiazide-like | Modified thiazide |

| Primary Use | Hypertension, CHF | Hypertension, CHF |

| Mechanism of Action | Sodium-chloride symporter inhibitor | Enhanced sodium-chloride inhibition |

| Diuretic Potency | Moderate | High |

| Electrolyte Effects | Hypokalemia risk | Similar risk but more pronounced |

属性

IUPAC Name |

7-chloro-2-methyl-3-(2-methylphenyl)-4-oxoquinazoline-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(24(18,22)23)7-11(13)16(20)21/h3-8H,1-2H3,(H2,18,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJZLMRWACLAMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NC3=CC(=C(C=C3C2=O)S(=O)(=O)N)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4015-23-0 |

Source

|

| Record name | Didehydrometolazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004015230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIDEHYDROMETOLAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74G6NBS2I7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。